molecular formula C20H28N4O B2586651 2-(1-Benzyl-1,4-diazaspiro[5.5]undecan-4-yl)-N-(cyanomethyl)acetamide CAS No. 2224381-83-1

2-(1-Benzyl-1,4-diazaspiro[5.5]undecan-4-yl)-N-(cyanomethyl)acetamide

Cat. No.: B2586651
CAS No.: 2224381-83-1
M. Wt: 340.471
InChI Key: YVVOQNOMHBGFRB-UHFFFAOYSA-N
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Description

2-(1-Benzyl-1,4-diazaspiro[5.5]undecan-4-yl)-N-(cyanomethyl)acetamide is a complex organic compound that belongs to the class of diazaspiro compounds. These compounds are characterized by a spiro-connected bicyclic structure containing nitrogen atoms. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzyl-1,4-diazaspiro[5.5]undecan-4-yl)-N-(cyanomethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the diazaspiro core through a cyclization reaction, followed by the introduction of the benzyl and cyanomethyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency. The choice of reagents and reaction conditions is crucial to minimize by-products and maximize the overall yield.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzyl-1,4-diazaspiro[5.5]undecan-4-yl)-N-(cyanomethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, often involving the removal of oxygen or the addition of hydrogen.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often facilitated by specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts like palladium on carbon for hydrogenation reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a critical role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(1-Benzyl-1,4-diazaspiro[5.5]undecan-4-yl)-N-(cyanomethyl)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Benzyl-1,4-diazaspiro[5.5]undecan-4-yl)-N-(cyanomethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazaspiro[5.5]undecan-3-one: This compound shares the diazaspiro core structure but differs in the functional groups attached to the spiro ring.

    1,4,9-Triazaspiro[5.5]undecan-2-one: Another related compound with an additional nitrogen atom in the spiro ring, leading to different chemical and biological properties.

    1,7-Dioxaspiro[5.5]undecan-2-one: This compound has oxygen atoms in the spiro ring, resulting in distinct reactivity and applications.

Uniqueness

2-(1-Benzyl-1,4-diazaspiro[55]undecan-4-yl)-N-(cyanomethyl)acetamide is unique due to its specific combination of functional groups and the diazaspiro core structure

Properties

IUPAC Name

2-(1-benzyl-1,4-diazaspiro[5.5]undecan-4-yl)-N-(cyanomethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O/c21-11-12-22-19(25)16-23-13-14-24(15-18-7-3-1-4-8-18)20(17-23)9-5-2-6-10-20/h1,3-4,7-8H,2,5-6,9-10,12-17H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVOQNOMHBGFRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CN(CCN2CC3=CC=CC=C3)CC(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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